molecular formula C20H31NO5S B2361487 3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 2034424-86-5

3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2361487
CAS No.: 2034424-86-5
M. Wt: 397.53
InChI Key: JTMDSTUGEKKGKY-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is an organic compound that features a benzamide core substituted with ethoxy groups and a tetrahydro-2H-pyran-4-ylthioethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple stepsThe tetrahydro-2H-pyran-4-ylthioethyl side chain is then attached through a series of reactions involving thiol-ene click chemistry or other suitable methods .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is unique due to its specific combination of ethoxy groups and the tetrahydro-2H-pyran-4-ylthioethyl side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO5S/c1-4-24-17-13-15(14-18(25-5-2)19(17)26-6-3)20(22)21-9-12-27-16-7-10-23-11-8-16/h13-14,16H,4-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMDSTUGEKKGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCSC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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